molecular formula C14H11ClN2O3S2 B4617028 N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-METHOXY-1-BENZENESULFONAMIDE

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-METHOXY-1-BENZENESULFONAMIDE

Cat. No.: B4617028
M. Wt: 354.8 g/mol
InChI Key: QQEBWSRUXQEXMF-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide is a sulfonamide derivative featuring a benzothiazole core substituted with a chlorine atom at position 6 and a methoxy group at the para position of the benzene ring in the sulfonamide moiety. Benzothiazoles are heterocyclic compounds known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . Structural determination of such compounds relies on crystallographic tools like SHELX and WinGX , ensuring accurate molecular geometry analysis.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S2/c1-20-10-3-5-11(6-4-10)22(18,19)17-14-16-12-7-2-9(15)8-13(12)21-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEBWSRUXQEXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide typically involves the reaction of 6-chloro-2-aminobenzothiazole with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted benzothiazoles.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to 4-chloro-N-{1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}benzene-1-sulfonamide (CAS: 338964-26-4, C₂₃H₂₂ClN₃O₃S) , a benzimidazole-based sulfonamide. The table below highlights critical distinctions:

Feature Target Compound Compared Compound (CAS: 338964-26-4)
Heterocyclic Core Benzothiazole (C₇H₄NSCl) with sulfur and nitrogen Benzimidazole (C₇H₆N₂) with two nitrogen atoms
Substituents 6-chloro (benzothiazole); 4-methoxy (sulfonamide benzene) 5,6-dimethyl (benzimidazole); 3-methoxybenzyl group
Molecular Formula C₁₄H₁₀ClN₂O₃S₂ (calculated) C₂₃H₂₂ClN₃O₃S
Molecular Weight ~377.85 g/mol (calculated) 455.96 g/mol
Sulfonamide Position Directly attached to benzothiazole Attached to benzimidazole via a methylene bridge

Implications of Structural Variations

  • Substituent Effects : The 6-chloro group in the target compound could increase lipophilicity and steric hindrance, while the 5,6-dimethyl and 3-methoxybenzyl groups in the compared compound add bulkiness, likely affecting membrane permeability and metabolic stability .
  • Sulfonamide Linkage : The direct attachment in the target compound may confer rigidity, influencing binding affinity, whereas the methylene bridge in the compared compound introduces conformational flexibility.

Methodological Considerations in Structural Analysis

The accurate determination of these compounds’ structures relies on crystallographic software such as SHELX (for refinement and solution) and WinGX/ORTEP (for visualization and geometry analysis) . Structure validation protocols ensure precision in bond lengths, angles, and displacement parameters, critical for understanding structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-METHOXY-1-BENZENESULFONAMIDE

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